molecular formula C18H13FN2O3S2 B3001284 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896359-80-1

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B3001284
CAS No.: 896359-80-1
M. Wt: 388.43
InChI Key: GBWOCYCITRXYDT-ZZEZOPTASA-N
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Description

The compound (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a benzothiazole derivative featuring a propargyl (prop-2-yn-1-yl) group at position 3, a fluorine atom at position 4 of the benzothiazole ring, and a methylsulfonyl-substituted benzamide moiety. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c1-3-11-21-16-14(19)5-4-6-15(16)25-18(21)20-17(22)12-7-9-13(10-8-12)26(2,23)24/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWOCYCITRXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a novel compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptors related to neurotransmission and cell proliferation.

Anticancer Activity

Research indicates that compounds with a thiazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that similar thiazole derivatives had IC50 values ranging from 1.7 µM to 28.7 µM against various cancer cell lines, including breast and lung cancer cells . The specific activity of our compound against cancer cell lines remains to be fully characterized but is expected to follow a similar trend due to structural similarities.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A related compound demonstrated promising antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of less than 20 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of a methylsulfonyl group in our compound may enhance its solubility and permeability, potentially increasing its antimicrobial efficacy.

Anticonvulsant Activity

Thiazole-based compounds have been investigated for anticonvulsant effects. For example, another thiazole derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in animal models . While specific data on our compound is lacking, its structural features suggest potential anticonvulsant properties.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and the benzamide moiety significantly influence biological activity. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances potency against certain targets.
  • Chain Length : Variations in alkyl chain length attached to the thiazole ring can optimize binding affinity and selectivity.

Case Studies

  • Antitumor Efficacy : A study on a structurally similar thiazole derivative showed significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of 25 µM . This suggests that our compound may exhibit comparable or enhanced antitumor activity.
  • Antimicrobial Testing : In vitro studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, indicating that our compound may similarly possess broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Comparisons:

N-(4-Ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide ():

  • Substituents: Ethoxy (C₂H₅O) at position 4 instead of methylsulfonyl (SO₂CH₃).
  • Impact: The ethoxy group is electron-donating, reducing electrophilicity compared to the methylsulfonyl group. This may decrease binding to targets requiring strong electron-withdrawing groups.
  • Synthesis: Similar propargylation steps but diverges in sulfonylation/ethoxy introduction .

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Substituents: Azepan-1-ylsulfonyl (seven-membered ring sulfonamide) vs. methylsulfonyl.

Triazole and Thiazole Derivatives ()

Structural Analogues:

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ():
    • Core Structure: 1,2,4-Triazole instead of benzothiazole.
    • Tautomerism: Exists as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
    • Activity: Triazoles often exhibit antimicrobial activity, but the benzothiazole core in the target compound may offer improved selectivity for kinase or protease targets.
  • Thiazole-Quinolinium Derivatives (): Examples: Compounds 4c1, 4c2 (morpholinopropyl/pyrrolidinyl substituents). Key Features: Extended conjugation via styryl or indole groups enhances π-π stacking. Biological Relevance: Demonstrated antibacterial activity (e.g., MIC values <1 μg/mL for some derivatives), suggesting the target compound’s benzothiazole core could be optimized similarly .

Sulfonamide-Containing Analogues ()

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ():

  • Core Structure: Pyrazolo-pyrimidine-chromenone hybrid with a sulfonamide group.
  • Synthesis: Utilizes Suzuki-Miyaura coupling (Pd catalysis), differing from the target compound’s hydrazine-carbothioamide cyclization ().
  • Bioactivity: Likely targets kinase enzymes (chromen-4-one moiety), whereas the benzothiazole derivative may engage different pathways .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Name/ID Molecular Formula Key Substituents IR Bands (cm⁻¹) Tautomerism
Target Compound C₁₉H₁₄FNO₃S₂ 4-F, 3-propargyl, SO₂CH₃ Not reported Z-configuration stable
[7–9] () Varies by X (H, Cl, Br) 4-X-phenylsulfonyl, 2,4-diF νC=S: 1247–1255; νNH: 3278–3414 Thione tautomer dominant
4c1 () C₃₅H₃₅N₄OS Morpholinopropyl, indole Not reported Extended conjugation

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